molecular formula C9H4ClNO4S B413531 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid CAS No. 34576-91-5

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

Cat. No.: B413531
CAS No.: 34576-91-5
M. Wt: 257.65g/mol
InChI Key: SHGRTMQVJAOKLV-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the benzothiophene ring . The reaction conditions must be carefully controlled to avoid over-nitration or degradation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).

    Oxidation: Thionyl chloride (SOCl2) for acid chlorides, alcohols for esterification.

Major Products

    Substitution: 3-Amino-6-nitro-1-benzothiophene-2-carboxylic acid.

    Reduction: 3-Chloro-6-amino-1-benzothiophene-2-carboxylic acid.

    Oxidation: 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride.

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a nitro group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGRTMQVJAOKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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